molecular formula C15H22N2O3 B4421959 1-Cyclohexyl-3-(3,5-dimethoxyphenyl)urea

1-Cyclohexyl-3-(3,5-dimethoxyphenyl)urea

Cat. No.: B4421959
M. Wt: 278.35 g/mol
InChI Key: MYOXNCOFIKEARZ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3,5-dimethoxyphenyl)urea is a urea derivative featuring a cyclohexyl group and a 3,5-dimethoxyphenyl substituent. The cyclohexyl group may enhance lipophilicity and membrane permeability, while the 3,5-dimethoxyphenyl moiety contributes to electron-rich aromatic interactions, a common feature in bioactive molecules .

Properties

IUPAC Name

1-cyclohexyl-3-(3,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-19-13-8-12(9-14(10-13)20-2)17-15(18)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOXNCOFIKEARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(3,5-dimethoxyphenyl)urea can be synthesized through a reaction between cyclohexyl isocyanate and 3,5-dimethoxyaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(3,5-dimethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-Cyclohexyl-3-(3,5-dimethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3,5-dimethoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name / ID Structure Highlights Melting Point (°C) Biological Activity Key Findings Source
4d (1-Cyclohexyl-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)urea) Cyclohexyl, indole-fluorobenzoyl 222.7–223.7 MAO-B inhibition, neuroprotective Demonstrated potent MAO-B inhibition (IC₅₀ = 0.92 µM) and protected PC12 cells against oxidative stress .
4g (1-(3,5-Dimethoxyphenyl)-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)urea) 3,5-Dimethoxyphenyl, indole-fluorobenzoyl 235.6–236.6 MAO-B inhibition Exhibited moderate MAO-B inhibition (IC₅₀ = 1.45 µM), with reduced potency compared to 4d .
AKF-D52 (Phenoxypyrimidine-urea derivative) 3,5-Dimethoxyphenyl, phenoxypyrimidine N/A Antiproliferative, pro-apoptotic Induced caspase-dependent/independent apoptosis in NSCLC cells via ROS-mediated pathways; suppressed tumor growth in vivo .
1-Cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea Cyclohexyl, 3,5-dimethoxyphenyl (thiourea) N/A Synthetic intermediate Synthesized in 73% yield via Schlenk reaction; structural data confirmed by NMR/HRMS .

Key Observations:

Substituent Effects on MAO-B Inhibition :

  • 4d (cyclohexyl) showed higher MAO-B inhibition than 4g (3,5-dimethoxyphenyl), suggesting the cyclohexyl group enhances binding affinity or steric compatibility with MAO-B .
  • The 3-fluorobenzoyl-indole scaffold in both compounds likely contributes to selective MAO-B targeting, as seen in other indole-based inhibitors .

Role of 3,5-Dimethoxyphenyl in Anticancer Activity :

  • AKF-D52 , which includes a 3,5-dimethoxyphenyl group, demonstrated potent antitumor effects via ROS-mediated apoptosis and autophagy. This highlights the moiety’s versatility across therapeutic targets .

Thiourea vs. Urea Analogs :

  • The thiourea analog () shares structural similarities but replaces the urea oxygen with sulfur. While its bioactivity remains uncharacterized, thioureas generally exhibit altered hydrogen-bonding capacity and pharmacokinetics compared to ureas .

Research Findings and Mechanistic Insights

  • Neuroprotection: Compounds like 4d and 4g reduced oxidative stress in PC12 cells exposed to 6-hydroxydopamine (6-OHDA) and rotenone, models for Parkinson’s disease. This correlated with MAO-B inhibition, which mitigates dopamine catabolism and ROS generation .
  • Anticancer Mechanisms : AKF-D52 triggered death-inducing signaling complex (DISC) formation and mitochondrial dysfunction, underscoring the importance of urea-linked aromatic systems in disrupting cancer cell survival pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclohexyl-3-(3,5-dimethoxyphenyl)urea
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1-Cyclohexyl-3-(3,5-dimethoxyphenyl)urea

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